molecular formula C17H17N3O4S B3933698 N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3933698
M. Wt: 359.4 g/mol
InChI Key: SDAJFACYEVDZGC-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-nitrophenyl group and a propan-2-yloxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Carbamothioylation: Incorporation of the carbamothioyl group.

    Etherification: Addition of the propan-2-yloxy group.

Each step requires specific reagents and conditions, such as strong acids for nitration, thiourea for carbamothioylation, and alkyl halides for etherification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the benzamide core.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)benzamide
  • 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

Uniqueness

N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(2)24-15-5-3-4-12(10-15)16(21)19-17(25)18-13-6-8-14(9-7-13)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJFACYEVDZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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